4-Phenylazo-1-naphthylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13974. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylnaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-11H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICHURGZQPGTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059615 |

Source

|

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep brown powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000021 [mmHg] |

Source

|

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-22-6 |

Source

|

| Record name | 4-(2-Phenyldiazenyl)-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenamine, 4-(phenylazo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nubian Yellow TB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazo-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENAMINE, 4-(PHENYLAZO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY2YSU7Y7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4-Phenylazo-1-naphthylamine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Phenylazo-1-naphthylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known by synonyms such as Naphthyl Red and Solvent Yellow 4, is a synthetic organic compound classified as a monoazo dye.[1][2][3] Characterized by the presence of an azo group (-N=N-) linking a phenyl and a naphthylamine ring system, this compound is of significant interest across various scientific and industrial domains.[1] Its utility stems from its vibrant color, chemical stability, and responsive physicochemical properties. This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering field-proven insights into its synthesis, characterization, and chemical behavior for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Core Chemical Identity

The foundational properties of this compound are dictated by its molecular architecture. The structure features an extended π-conjugated system across the phenyl ring, the azo bridge, and the naphthalene moiety. This electronic configuration is the primary determinant of its chromophoric (color-producing) nature.[1]

-

IUPAC Name: 4-phenyldiazenylnaphthalen-1-amine[4]

-

Canonical SMILES: C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N[4]

The planar structure of the molecule facilitates dense crystal packing, contributing to its solid-state properties and thermal stability.[1]

Summary of Physicochemical Properties

For efficient reference, the key physicochemical data for this compound are summarized in the table below. These values represent a consolidation of data from various authoritative sources and are critical for designing experimental protocols, predicting behavior in different environments, and ensuring safe handling.

| Property | Value | Measurement Context / Notes | Source(s) |

| Appearance | Red to dark red, dark blue, or black powder/crystals. | Varies with purity and crystalline form. | [1][2][3][4] |

| Melting Point | 124°C | Determined by methods like Differential Scanning Calorimetry. Some sources report a range up to 160°C. | [1][2][5] |

| Boiling Point | ~380.33°C | This is a rough estimate, as decomposition may occur at high temperatures. | [2][5] |

| Solubility | Virtually insoluble in water. Soluble in acetone, benzene, ethyl acetate, toluene, xylene; slightly soluble in ethanol. | Hydrophobic nature due to the large aromatic structure. | [1][2][5] |

| pKa | 2.70 (at 25°C) | Determined by potentiometric titration. Relates to the protonation of the amino group and azo nitrogen. | [1][2] |

| Maximum Absorption (λmax) | 439 nm | Measured in ethanol solution using UV-Vis spectroscopy. | [1][2] |

| Density | ~1.163 g/mL | Rough estimate. | [2][5] |

| Vapor Pressure | 2.45 x 10⁻⁸ mmHg (at 25°C) | Indicates very low volatility. | [4][5] |

| XLogP3 | 5.4186 | A calculated measure of lipophilicity, indicating a high preference for non-polar environments. | [5] |

| Colour Index | 11350 | Industrial classification for this dye. | [2][3][6] |

Synthesis and Purification: A Protocol Grounded in Causality

The standard synthesis of this compound is a classic example of diazo coupling, a cornerstone of azo dye chemistry.[1][2][7] The process is a two-stage electrophilic aromatic substitution.

Synthesis Workflow

The causality behind this workflow is temperature control. Diazonium salts are notoriously unstable at temperatures above 5°C, readily decomposing to release nitrogen gas. Maintaining ice-cold conditions is therefore paramount to maximizing yield and purity.

Caption: Synthesis of this compound via diazotization and coupling.

Step-by-Step Synthesis Protocol

-

Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath.[7] A pre-chilled aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the benzenediazonium salt.[7]

-

Coupling Reaction: The freshly prepared, cold diazonium salt solution is slowly added to a cooled solution of 1-naphthylamine, also dissolved in hydrochloric acid.[1][7]

-

Product Formation: The electrophilic diazonium cation attacks the electron-rich naphthalene ring of 1-naphthylamine, typically at the para-position (position 4) relative to the amino group, to form the stable azo compound.[8] The product precipitates as a colored solid.

-

Isolation: The precipitate is collected by filtration, washed with water to remove inorganic salts, and dried.

Purification

For analytical or high-performance applications, further purification is necessary. The choice of solvent is critical and based on the compound's solubility profile.

-

Protocol: Crystallization from cyclohexane or aqueous ethanol is a common and effective method.[2] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly. The purified crystals that form are then isolated by filtration. This process effectively removes unreacted starting materials and side products.

Spectroscopic and Physicochemical Characterization

UV-Visible Spectroscopy and Chromophoric Properties

The intense color of this compound is due to its ability to absorb light in the visible spectrum.[1] This absorption is a result of π → π* electronic transitions within the extended conjugated system. The maximum absorption wavelength (λmax) is a key identifier.

-

Trustworthiness through Protocol: The λmax value is highly dependent on the solvent and the pH of the solution. Therefore, reporting these conditions is essential for reproducibility. The compound's color is pH-sensitive, transitioning from red below pH 3.7 to yellow above pH 5.0 due to protonation/deprotonation events that alter the electronic delocalization.[1][2]

Experimental Workflow: λmax Determination

Caption: Workflow for determining λmax using UV-Vis Spectroscopy.

Acidity and Tautomerism (pKa)

The pKa value of 2.70 indicates the acidity associated with the protonated form of the molecule.[1][2] In aqueous solutions, this compound can exist in a protonation equilibrium between its azo and quinoidal forms.[1] This equilibrium is influenced by pH and the presence of other chemical species like surfactants, making it a useful probe in colloidal chemistry studies.[1]

-

Experimental Insight: The pKa can be determined spectrophotometrically by measuring the absorbance at a fixed wavelength across a range of pH values. The inflection point of the resulting absorbance vs. pH curve corresponds to the pKa. This method is self-validating as the presence of a clear isosbestic point (a wavelength where absorbance does not change with pH) confirms a two-species equilibrium.[9]

Chemical Stability and Reactivity

The azo bond is the most reactive site in the molecule, though it confers considerable stability under standard conditions, which is crucial for its application as a dye.[1]

-

Reduction: The azo group can be reduced to form two separate amines (aniline and 1,4-diaminonaphthalene).[1] This reaction is often used in the analytical determination of azo dyes.

-

Behavior in Strong Acid: In concentrated sulfuric acid, the compound exhibits a magenta color, which changes to a red-light brown precipitate upon dilution.[2] This dramatic color change (halochromism) is due to extensive protonation of the molecule.

-

Electrophilic Substitution: The aromatic rings can undergo further electrophilic substitution reactions, allowing for the synthesis of more complex derivatives.[1]

Applications in Research and Industry

The underpin its diverse applications:

-

Dye and Pigment Industry: It is used as a solvent dye (Solvent Yellow 4) for oils, waxes, and paints, and as an intermediate for other dyes due to its vibrant color and stability.[1][2][3]

-

Analytical Chemistry: It serves as a reagent in spectrophotometry for the detection of metal ions, with which it can form colored complexes.[3][10]

-

Material Science: The compound is investigated for its potential in developing materials with specific optical properties and for enhancing the UV resistance of polymers like polyethylene.[1]

-

Surfactant and Colloid Chemistry: It is employed as a molecular probe to study the formation and properties of micelles in surfactant solutions.[1]

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its extended π-conjugation gives rise to its characteristic color and spectral behavior, while its solubility and reactivity profiles dictate its synthesis, purification, and application. A thorough understanding of these properties, grounded in robust experimental protocols, is essential for its effective and innovative use in research and industrial settings. This guide serves as a foundational resource, providing the technical accuracy and field-proven insights required by professionals in the chemical sciences.

References

- EvitaChem. (n.d.). Buy this compound (EVT-458692) | 131-22-6.

- ChemicalBook. (2024). This compound | 131-22-6.

- ECHEMI. (n.d.). Buy this compound from Sea.

- Chem-Impex. (n.d.). This compound.

- PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)- | C16H13N3 | CID 8562.

- Chem-Impex. (n.d.). 4-Fenilazo-1-naftilamina.

- Atay, S. et al. (n.d.). Experimental and computational studies of newly synthesized azo dyes based materials. ResearchGate.

- BenchChem. (2025). Physicochemical Characteristics of Iron-Azo Dyes: An In-depth Technical Guide.

- ChemBK. (2024). 4-(phenylazo)-1-naphthol.

- El-Haty, M. T., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC - NIH.

- ResearchGate. (2022). Physico-Analytical Studies on some Heterocyclic Azo Dyes and their Metal Complexes with some Transition Metals.

- ChemicalBook. (n.d.). This compound synthesis.

- NIST. (n.d.). 4-(phenylazo)-1-naphthol.

- MDPI. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye.

- ResearchGate. (2022). Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 131-22-6.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 131-22-6.

- ResearchGate. (n.d.). Proposed route for the synthesis of 4-phenylazo-1-naphthol.

Sources

- 1. Buy this compound (EVT-458692) | 131-22-6 [evitachem.com]

- 2. This compound | 131-22-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Naphthalenamine, 4-(phenylazo)- | C16H13N3 | CID 8562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 131-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Phenylazo-1-naphthylamine: Synthesis, Properties, and Applications

Introduction

4-Phenylazo-1-naphthylamine, also known by synonyms such as Naphthyl Red and Solvent Yellow 4, is a synthetic organic compound belonging to the extensive class of azo dyes.[1][2] These compounds are characterized by the presence of an azo functional group (–N=N–) that connects two aromatic rings, in this case, a phenyl and a naphthylamine group.[1] First developed in the early 20th century during the systematic exploration of azo colorants, its synthesis is a classic example of a diazotization and coupling reaction.[1] While historically significant in the dye industry for its vibrant color, its utility has expanded into various scientific research domains.[1] This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, key applications for research professionals, and essential safety information.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula. This compound is registered under CAS number 131-22-6.[1][3][4] Its molecular structure consists of a phenyl ring linked via an azo bridge to the C4 position of a 1-naphthylamine moiety.

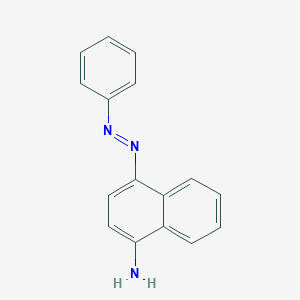

Molecular Structure:

A 2D representation of this compound

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 131-22-6[1][3][4] |

| Molecular Formula | C₁₆H₁₃N₃[1][3][4] |

| Molecular Weight | 247.29 g/mol [1][5] |

| IUPAC Name | 4-phenyldiazenylnaphthalen-1-amine[1][5] |

| Synonyms | Naphthyl Red, Solvent Yellow 4, C.I. 11350, α-Naphthyl red[2][3][4][5] |

| InChI Key | IICHURGZQPGTRD-UHFFFAOYSA-N[1][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Deep brown or Red to Dark red powder/crystal[3][5][6] |

| Melting Point | 124°C[4] |

| Boiling Point | 380.33°C (estimated)[4] |

| Vapor Pressure | 2.06 x 10⁻⁷ mm Hg[3][5] |

| Solubility | Virtually insoluble in water; Soluble in ethanol, acetone, benzene[4] |

Synthesis: A Classic Diazotization-Coupling Protocol

The synthesis of this compound is a well-established, two-stage process that serves as a textbook example of electrophilic aromatic substitution.[1] The causality behind this protocol lies in the creation of a highly reactive electrophile (the benzenediazonium ion) which then attacks the electron-rich aromatic system of 1-naphthylamine.

Stage 1: Diazotization of Aniline Aniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This reaction must be conducted at low temperatures (0–5°C) because the resulting benzenediazonium salt is unstable at higher temperatures and would decompose.

Stage 2: Azo Coupling The electrophilic diazonium salt is then introduced to a solution of 1-naphthylamine (the coupling component). The diazonium ion attacks the electron-rich C4 position (para to the amino group) of the naphthylamine ring, leading to the formation of the azo compound.[1]

Detailed Experimental Protocol

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

1-Naphthylamine (1-Aminonaphthalene)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0–5°C in an ice bath with constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

-

-

Coupling Reaction:

-

Isolation and Purification:

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or cyclohexane.[8]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Scientific Research

This compound is more than just a dye; it serves as a valuable tool in various research fields due to its specific chemical properties.

-

Dye Chemistry and Materials Science: It is a model compound for studying the effects of different substituents on the color, lightfastness, and dyeing properties of azo dyes.[1]

-

Anticancer Research: The aromatic amine structure has been utilized as a ligand in the synthesis of cis-platinum complexes. These complexes are investigated for their potential antitumor activities, leveraging the established therapeutic properties of platinum-based drugs.[1]

-

Surfactant and Colloid Chemistry: A key application involves studying the interaction between the dye and surfactants in aqueous solutions. The compound exhibits a protonation equilibrium between its yellow azo form and a reddish quinoidal form, which is sensitive to the surrounding microenvironment. This property allows it to be used as a probe to determine critical micelle concentrations (CMC) of anionic surfactants.[1]

Protonation Equilibrium Diagram

In aqueous solutions, the equilibrium between the azo and quinoidal forms is influenced by pH and the presence of molecular aggregates like micelles.[1]

Caption: Protonation equilibrium of this compound in solution.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial.

-

Primary Hazards: The compound is classified as an irritant.[3][5] According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][9]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[4]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Conclusion

This compound (CAS 131-22-6) is a historically significant azo dye with enduring relevance in modern scientific research. Its straightforward synthesis provides an excellent model for understanding fundamental organic reactions, while its unique chemical properties make it a valuable tool for researchers in materials science, medicinal chemistry, and surfactant studies. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge for professionals to utilize this compound effectively and safely in their research and development endeavors.

References

- 1. Buy this compound (EVT-458692) | 131-22-6 [evitachem.com]

- 2. This compound | 131-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. echemi.com [echemi.com]

- 5. 1-Naphthalenamine, 4-(phenylazo)- | C16H13N3 | CID 8562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 131-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 131-22-6 [chemicalbook.com]

- 9. This compound | 131-22-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

solubility of 4-Phenylazo-1-naphthylamine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Phenylazo-1-naphthylamine in Organic Solvents

Executive Summary

This guide provides a comprehensive technical overview of the solubility of this compound (C.I. Solvent Yellow 4), a significant azo dye. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical experimental methodologies. We delve into the physicochemical properties of the compound, explore the governing principles of solubility including Hansen Solubility Parameters (HSP), and present established qualitative solubility data. The core of this guide features a detailed, field-proven protocol for the experimental determination of solubility using the gold-standard equilibrium shake-flask method, coupled with robust analytical quantification techniques such as UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction: Understanding this compound

This compound (CAS No. 131-22-6) is a synthetic organic compound classified as a monoazo dye.[1][2] Its structure, featuring a phenyl group linked to a naphthylamine moiety via an azo bridge (-N=N-), is responsible for its distinct chromophoric properties.[1]

Physicochemical Profile:

The extended π-conjugation across the molecule results in strong absorption of visible light, making it a vibrant colorant.[1] Industrially, it is utilized as a solvent dye for textiles, inks, and polymers, where it imparts yellow-to-red shades.[1] In analytical chemistry, its ability to form colored complexes makes it a useful reagent for spectrophotometric detection of various ions.[4][6]

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces.[7] For this compound, a large, relatively nonpolar molecule with a polar amino group, its interaction with a solvent is a nuanced interplay of forces.

Hansen Solubility Parameters (HSP)

A powerful quantitative model for predicting solubility is the Hansen Solubility Parameter (HSP) system.[8][9] This framework deconstructs the total cohesive energy density of a substance into three distinct parameters:

Each molecule (solute or solvent) can be defined by a point in a three-dimensional "Hansen space" (δD, δP, δH).[8] The principle states that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [11]

A smaller Ra value indicates a higher affinity and, therefore, higher solubility. This model is exceptionally useful for screening potential solvents and understanding why a mixture of two poor solvents can sometimes act as a good solvent for a specific solute.[10]

Solubility Profile of this compound

While precise quantitative data requires experimental determination, a well-established qualitative solubility profile exists for this compound.

| Solvent Class | Specific Solvents | Solubility Assessment |

| Aqueous | Water | Virtually Insoluble (<0.01 g/L) |

| Alcohols | Ethanol | Slightly Soluble |

| Ketones | Acetone | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble |

| Esters | Ethyl Acetate | Soluble |

Table compiled from information in multiple sources.[1][3][5]

The high solubility in nonpolar aromatic solvents and polar aprotic solvents like acetone and ethyl acetate, compared to its poor solubility in water and limited solubility in ethanol, aligns with its predominantly nonpolar character derived from the large aromatic ring systems.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility values, a robust and validated experimental method is essential. The Equilibrium Shake-Flask Method , as outlined in OECD Test Guideline 105, is the gold standard for determining the thermodynamic solubility of compounds.[12][13][14]

Core Principle

The method is designed to achieve a state of thermodynamic equilibrium between the undissolved solid solute and a saturated solution in a given solvent at a constant temperature.[15][16] The presence of excess, undissolved solid is a critical control, ensuring the solution is truly saturated.[17]

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound (estimated to be at least 5-fold the expected solubility) into a series of three separate glass vessels with airtight seals (e.g., screw-cap flasks or centrifuge tubes).[17]

-

Pipette a precise, known volume of the desired organic solvent into each vessel.

-

-

Equilibration:

-

Seal the vessels tightly and place them in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate, but preliminary tests should confirm this. For poorly soluble systems, up to 48 hours may be necessary.[15][17]

-

-

Phase Separation:

-

After equilibration, allow the vessels to stand at the test temperature to let coarse particles settle.

-

To separate the saturated liquid phase from the undissolved solid, centrifuge the samples at the test temperature.[7]

-

Carefully draw the supernatant and filter it through a chemically inert, non-adsorptive syringe filter (e.g., 0.45 µm PTFE) to remove any remaining fine particles. This step is critical to prevent artificially high results.[7][18]

-

-

Quantification and Data Reporting:

-

Dilute the clear, saturated filtrate with a suitable solvent to bring its concentration within the linear range of the chosen analytical method.

-

Determine the concentration using a pre-validated analytical method (detailed below).

-

The solubility is calculated from the measured concentration, accounting for any dilutions made. The results from at least two of the three vessels should agree within an acceptable margin of error.[17]

-

Report the final solubility in standard units such as g/L or mol/L at the specified temperature.

-

Analytical Quantification Techniques

Accurate quantification of the dissolved analyte in the saturated filtrate is paramount.

UV-Vis Spectrophotometry

This technique is simple, cost-effective, and well-suited for chromophoric compounds like azo dyes.[19][20]

-

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to confirm its wavelength of maximum absorbance (λmax), which is expected around 439 nm.[1][5]

-

Prepare Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax using a spectrophotometer. Use a sample of the pure solvent as the blank.[21] Plot absorbance versus concentration to generate a Beer-Lambert calibration curve.

-

Analyze Sample: Measure the absorbance of the appropriately diluted, filtered saturated solution.

-

Calculate Concentration: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.[22]

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and sensitivity, making it the preferred method when dealing with complex matrices or when high precision is required.[19][23][24]

-

Protocol:

-

Method Development: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column) that provides a sharp, well-resolved peak for this compound. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile) and water. Detection is commonly performed with a Diode-Array Detector (DAD) or a UV-Vis detector set to the compound's λmax.[19][25]

-

Prepare Standards & Calibration: As with UV-Vis, prepare a series of standard solutions of known concentration and inject them to generate a calibration curve by plotting peak area versus concentration.[23]

-

Analyze Sample: Inject the filtered, saturated solution (appropriately diluted) into the HPLC system.

-

Calculate Concentration: Quantify the concentration in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The is a critical parameter for its application in research and industry. While it is readily soluble in common nonpolar and polar aprotic solvents, it exhibits poor solubility in water. Understanding the theoretical underpinnings of solubility through frameworks like Hansen Solubility Parameters can aid in the rational selection of solvent systems. For precise and reliable quantitative data, adherence to a rigorous experimental protocol, such as the equilibrium shake-flask method, coupled with accurate analytical quantification via HPLC or UV-Vis spectrophotometry, is indispensable. The methodologies and data presented in this guide provide a robust foundation for professionals working with this versatile azo compound.

References

- EvitaChem. (n.d.). This compound (EVT-458692) | 131-22-6.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- ResearchGate. (n.d.). HPLC methods for the determination of inedible azo dyes in food samples.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ECHEMI. (n.d.). Buy this compound from Sea.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- ChemicalBook. (2024). This compound | 131-22-6.

- Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector.

- PubMed. (n.d.). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L.

- Agilent Technologies. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes.

- LCGC International. (n.d.). Rapid Determination of Azo Dyes from Textile Samples.

- PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-.

- ChemBK. (2024). 4-(phenylazo)-1-naphthol.

- Chem-Impex. (n.d.). 4-Fenilazo-1-naftilamina.

- Wikipedia. (n.d.). Hansen solubility parameter.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 131-22-6.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.

- Chem-Impex. (n.d.). This compound.

- PubChem. (n.d.). Phenyl-1-naphthylamine.

- Hansen Solubility Parameters. (n.d.). HSP Basics.

- YouTube. (2019). Introduction to the Hansen Solubility Parameters.

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- ResearchGate. (2025). Simultaneous UV–vis spectrophotometric determination of disperse dyes.

- MDPI. (n.d.). Solar-Driven Photodegradation of Methylene Blue Dye.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (n.d.). Proposed route for the synthesis of 4-phenylazo-1-naphthol.

Sources

- 1. Buy this compound (EVT-458692) | 131-22-6 [evitachem.com]

- 2. 1-Naphthalenamine, 4-(phenylazo)- | C16H13N3 | CID 8562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 131-22-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. paint.org [paint.org]

- 11. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. enamine.net [enamine.net]

- 16. improvedpharma.com [improvedpharma.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. science.valenciacollege.edu [science.valenciacollege.edu]

- 22. bioassaysys.com [bioassaysys.com]

- 23. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Profile of 4-Phenylazo-1-naphthylamine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data of 4-Phenylazo-1-naphthylamine (also known as Naphthyl Red or Solvent Yellow 4), a significant azo dye. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the theoretical underpinnings and practical aspects of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy as they apply to this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₁₆H₁₃N₃ and a molecular weight of 247.29 g/mol .[1] Its structure, featuring a phenyl ring linked to a naphthylamine moiety via an azo bridge (-N=N-), gives rise to its characteristic color and distinct spectroscopic properties. The extended π-conjugation across the molecule is a key determinant of its UV-Vis absorption, while the various C-H, N-H, C-N, and N=N bonds provide a rich fingerprint in IR and NMR spectroscopy.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for characterizing azo dyes, providing insights into their electronic transitions. The color of these compounds arises from the absorption of light in the visible region, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol

A robust UV-Vis analysis necessitates careful sample preparation and selection of an appropriate solvent.

Workflow for UV-Vis Spectroscopic Analysis

Caption: A generalized workflow for acquiring the UV-Vis spectrum of an organic dye.

Spectral Interpretation

The UV-Vis spectrum of this compound is characterized by two main absorption bands:

-

π → π* transition: An intense absorption band is typically observed in the ultraviolet region, corresponding to the excitation of π electrons within the aromatic systems.

-

n → π* transition: A less intense, broad absorption band in the visible region is attributed to the electronic transition involving the non-bonding electrons of the nitrogen atoms in the azo group. This transition is responsible for the compound's color.

The position of the absorption maximum (λmax) is sensitive to the solvent polarity. In polar solvents, a bathochromic (red) shift is often observed due to the stabilization of the excited state. For the closely related compound, 4-phenylazo-1-naphthol, the UV/Visible spectrum shows a maximum absorbance around 470 nm.[2]

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~470-490 | Data not available |

| Cyclohexane | ~460-480 | Data not available |

Note: The exact λmax and molar absorptivity values for this compound can vary depending on the solvent and the specific experimental conditions. The data for the related compound 4-phenylazo-1-naphthol is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Experimental Protocol: Sample Preparation

The quality of NMR spectra is highly dependent on the sample preparation.

Key Steps in NMR Sample Preparation

Caption: Standard procedure for preparing a sample for NMR analysis.

¹H NMR Spectral Data (Predicted)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 4.0 - 5.0 | Broad singlet |

| Naphthyl-H | 7.0 - 8.5 | Multiplets |

| Phenyl-H | 7.2 - 7.9 | Multiplets |

The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange. The exact chemical shifts and coupling patterns of the aromatic protons would require a high-resolution experimental spectrum for definitive assignment.

¹³C NMR Spectral Data (Predicted)

Similarly, a predicted ¹³C NMR spectrum can be outlined. The spectrum will be characterized by a number of signals in the aromatic region (110-150 ppm). The carbon atoms attached to the nitrogen atoms will be deshielded and appear at a lower field.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Naphthyl C-NH₂ | ~140 - 145 |

| Naphthyl C-N=N | ~145 - 150 |

| Phenyl C-N=N | ~150 - 155 |

| Other Aromatic C | 110 - 135 |

The specific assignment of each carbon signal would necessitate two-dimensional NMR experiments such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

For solid samples like this compound, the KBr pellet technique is a common method for IR analysis.

Procedure for KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. Data from the closely related 4-phenylazo-1-naphthol provides a useful reference for peak assignments.[4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| ~1620 | N-H bending (scissoring) | Medium |

| 1600 - 1450 | Aromatic C=C stretching | Medium to Strong |

| ~1440 | N=N stretching | Weak to Medium |

| 1350 - 1250 | Aromatic C-N stretching | Medium |

| 900 - 675 | Aromatic C-H out-of-plane bending | Strong |

The presence of two distinct peaks in the N-H stretching region would confirm the primary amine functionality. The N=N stretching vibration is often weak in the IR spectrum of symmetrical azo compounds, but in this asymmetrical molecule, it is expected to be observable. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) arise from complex vibrations involving the entire molecular skeleton and are unique to the compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. UV-Vis spectroscopy confirms the extended conjugation responsible for its color, while NMR and IR spectroscopy elucidate the specific arrangement of atoms and functional groups. This guide has outlined the fundamental principles, experimental considerations, and interpretation of the spectral data for this important azo dye. While predicted NMR data has been provided based on analogous structures, experimental verification is recommended for definitive structural confirmation.

References

- Javaid, A., et al. (2022). Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici.

-

PubChem. (n.d.). 1-Naphthalenol, 4-(phenylazo)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenamine, 4-(phenylazo)-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-phenylazo-1-naphthol. Retrieved from [Link]

-

NIST. (n.d.). 4-(phenylazo)-1-naphthol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 4-Phenylazo-1-naphthylamine

This guide provides an in-depth technical exploration of quantum chemical calculations for 4-Phenylazo-1-naphthylamine, a significant azo dye.[1] It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of this molecule. This document will delve into the theoretical underpinnings, practical methodologies, and data interpretation of these calculations, offering a comprehensive resource for understanding the electronic and structural properties of this compound.

Introduction to this compound and the Imperative for Computational Analysis

This compound, with the chemical formula C16H13N3, is a synthetic organic compound classified as an azo dye.[1][2] Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings, which is responsible for their vibrant colors.[1] This particular dye has found applications in the textile and paint industries and has been a subject of scientific inquiry in fields such as anticancer research and surfactant chemistry.[1]

The synthesis of this compound typically involves the diazotization of aniline followed by a coupling reaction with 1-naphthylamine.[1][3][4] The resulting molecule exhibits interesting chemical properties, including a protonation equilibrium between its azo and quinoidal forms, which can be influenced by pH.[1]

Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of this compound. These computational methods allow for the prediction of its geometry, electronic structure, spectroscopic characteristics, and reactivity at the atomic level. Such insights are invaluable for understanding structure-property relationships, designing new dye formulations, and exploring potential pharmaceutical applications.

Theoretical Foundations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

The bedrock of modern quantum chemical calculations for organic molecules like this compound is Density Functional Theory (DFT). DFT methods are widely used to investigate the stability and structure of molecular systems.[5] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the many-body problem of solving the Schrödinger equation, making it computationally tractable for complex molecules.

For studying the excited-state properties and electronic spectra of dyes, Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent approach.[6] TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of excitation energies, which correspond to the absorption of light.[6][7] The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional.[6] Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for organic dyes.[7]

The selection of an appropriate basis set is also crucial for obtaining reliable results. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the electron distribution but also increase the computational expense. For molecules containing elements up to the third row, basis sets like 6-31G+(d,p) are commonly used.[8]

Experimental and Computational Workflow

A robust computational study of this compound necessitates a well-defined workflow that integrates theoretical calculations with experimental validation where possible.

Molecular Structure and Optimization

The first step in any quantum chemical calculation is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable conformation of the molecule.

Experimental Protocol: Geometry Optimization

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Preparation:

-

Define the initial atomic coordinates of this compound. This can be done using a molecular builder or by retrieving a structure from a database like PubChem.[2]

-

Specify the level of theory and basis set. A common choice for initial optimizations of organic dyes is the B3LYP functional with the 6-31G(d) basis set.[9]

-

Set the calculation type to "Opt" or "Optimize" to perform a geometry optimization.

-

-

Execution and Convergence: Run the calculation and monitor its progress to ensure it converges to a true energy minimum. This is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

Diagram: Computational Workflow for this compound Analysis

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Electronic Properties and Frontier Molecular Orbitals

Once the geometry is optimized, the electronic properties of the molecule can be investigated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller gap generally corresponds to a molecule that is more easily excited.

Simulating the UV-Vis Spectrum

TD-DFT calculations are employed to simulate the electronic absorption spectrum (UV-Vis spectrum) of this compound. This involves calculating the energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The calculated transitions can then be plotted to generate a theoretical spectrum, which can be compared with experimental data. The choice of functional is particularly important here, with functionals like PBE0 and CAM-B3LYP often providing good agreement with experimental spectra for organic dyes.[7] It is also important to consider the solvent effects, which can be modeled using a Polarizable Continuum Model (PCM).[7]

Data Presentation and Interpretation

The quantitative data obtained from quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -2.25 |

| HOMO-LUMO Gap | 3.25 |

Note: These are example values and would be replaced with actual calculated data.

Table 2: Calculated Electronic Transitions for this compound (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 450 | 0.85 | HOMO -> LUMO |

| S0 -> S2 | 380 | 0.15 | HOMO-1 -> LUMO |

| S0 -> S3 | 320 | 0.05 | HOMO -> LUMO+1 |

Note: These are example values and would be replaced with actual calculated data.

The interpretation of these results provides a deeper understanding of the molecule's behavior. For instance, the HOMO and LUMO energy levels can shed light on the molecule's potential as an electron donor or acceptor in various applications. The simulated UV-Vis spectrum can be used to identify the electronic transitions responsible for the observed color of the dye and to understand how structural modifications might alter its color.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and insightful approach to studying the properties of this compound. By employing DFT and TD-DFT methods, researchers can gain a detailed understanding of its molecular structure, electronic properties, and spectroscopic behavior. This knowledge is crucial for the rational design of new azo dyes with tailored properties for a wide range of applications, from advanced materials to novel therapeutic agents. Future computational studies could explore the effects of different substituents on the phenyl and naphthyl rings, investigate the molecule's behavior in different solvent environments, and model its interactions with biological targets.

References

-

Experimental and computational studies of newly synthesized azo dyes based materials. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]

-

Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 5(9), 2420–2435. Retrieved January 5, 2026, from [Link]

-

Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Comparison of DFT Basis Sets for Organic Dyes. (n.d.). Boise State University ScholarWorks. Retrieved January 5, 2026, from [Link]

-

Bagheri Novira, S., & Hashemianzadeh, S. M. (2015). Computational study of new azo dyes with different anchoring groups for Dye Sensitized Solar Cells. Molecular Physics, 114(5), 767-778. Retrieved January 5, 2026, from [Link]

-

De la Cruz, J. I. R., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]

-

Kaur, G., et al. (2021). Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing. ACS Omega, 6(42), 28087–28098. Retrieved January 5, 2026, from [Link]

-

DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Nayyara, P., et al. (2024). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida. PLOS ONE, 19(3), e0299128. Retrieved January 5, 2026, from [Link]

-

1-Naphthalenamine, 4-(phenylazo)-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. Buy this compound (EVT-458692) | 131-22-6 [evitachem.com]

- 2. 1-Naphthalenamine, 4-(phenylazo)- | C16H13N3 | CID 8562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 131-22-6 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of 4-Phenylazo-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core photophysical and photochemical properties of 4-Phenylazo-1-naphthylamine (also known as Naphthyl Red or Solvent Yellow 4), a versatile azo dye with significant potential in various scientific and technological fields. This document moves beyond a simple recitation of facts to offer a deeper understanding of the underlying principles governing its behavior, empowering researchers to effectively harness its unique characteristics.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₆H₁₃N₃, is a synthetic organic compound belonging to the vast class of azo dyes.[1] These dyes are characterized by the presence of one or more azo groups (–N=N–) that bridge aromatic rings, creating an extended π-conjugated system responsible for their vibrant colors.[2] Beyond its traditional use as a colorant in textiles and plastics, this compound is gaining attention in research for its potential applications in analytical chemistry, serving as a reagent for the detection of metal ions, and in the development of novel materials with specific optical properties.[2] Its utility stems from its rich photochemistry and sensitivity to its local environment.

Synthesis and Structural Characterization

The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of azo dye chemistry. The process involves two primary steps:

-

Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), to form a benzenediazonium salt. The low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting benzenediazonium salt is then reacted with a solution of 1-naphthylamine (also known as α-naphthylamine). The electrophilic diazonium ion attacks the electron-rich naphthylamine ring, typically at the para position (C4) relative to the amino group, to form the final azo dye.

This synthetic route is well-established and provides a reliable method for producing this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

1-Naphthylamine

-

Ethanol

-

Ice

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.

-

The formation of the diazonium salt is indicated by a slight color change.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of 1-naphthylamine in a suitable solvent, such as dilute HCl or ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 1-naphthylamine solution with constant stirring.

-

A brightly colored precipitate of this compound will form immediately.

-

Continue stirring for 30-60 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or cyclohexane, to obtain purified crystals.[3]

-

Dry the purified product in a desiccator.

-

Characterization:

-

Melting Point: The melting point of the purified product can be determined and compared to the literature value (approximately 123 °C) as an indicator of purity.[3]

-

Spectroscopic Analysis: Confirm the structure using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[1]

Photophysical Properties: The Interplay of Light and Matter

The interaction of this compound with light is governed by its electronic structure, which is dominated by the extended π-system of the phenyl, azo, and naphthyl moieties.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the visible region, which are responsible for its color. These absorptions arise from π → π* and n → π* electronic transitions within the molecule.

-

π → π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound lowers the energy gap for this transition, pushing the absorption into the visible range.

-

n → π* Transitions: These are generally weaker absorptions resulting from the excitation of a non-bonding electron (from the nitrogen atoms of the azo group) to a π* antibonding orbital. This transition is often observed as a shoulder on the main π → π* band.

The exact position and intensity of these absorption bands are sensitive to the molecular environment, a phenomenon known as solvatochromism .

Solvatochromism: A Molecular Dipstick

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This effect is a powerful tool for probing solute-solvent interactions and the electronic nature of the ground and excited states of a molecule. Azo dyes, including this compound, often exhibit pronounced solvatochromism.

The absorption maximum (λmax) of this compound is expected to shift depending on the polarity of the solvent. This shift can be either a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths. The direction of the shift provides insights into the relative polarity of the ground and excited states.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a red shift in the absorption maximum.

-

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, resulting in a larger energy gap and a blue shift.

Table 1: Expected Solvatochromic Behavior of this compound (Hypothetical Data Based on Similar Azo Dyes)

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) | Type of Shift |

| Hexane | 1.88 | ~450 | - |

| Toluene | 2.38 | ~465 | Bathochromic |

| Chloroform | 4.81 | ~480 | Bathochromic |

| Ethanol | 24.55 | ~495 | Bathochromic |

| Acetonitrile | 37.5 | ~500 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~510 | Bathochromic |

Experimental Protocol: Investigating the Solvatochromism of this compound

Objective: To determine the effect of solvent polarity on the UV-Vis absorption spectrum of this compound.

Materials:

-

Purified this compound

-

A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, DMSO)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and cuvettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilute solutions of the dye in each of the selected solvents by transferring a small, precise volume of the stock solution to volumetric flasks and diluting to the mark. The final concentration should be identical in all solvents.

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 300-700 nm). Use the respective pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λmax) for each solvent.

-

Plot λmax (or the corresponding transition energy) against a solvent polarity parameter (e.g., the dielectric constant or the Reichardt's ET(30) scale) to visualize the solvatochromic trend.

Fluorescence Spectroscopy

While many azo compounds are known to be weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, including rapid trans-cis isomerization, the presence of the naphthylamine moiety could potentially lead to observable fluorescence. The amino group can act as an electron donor, and the extended π-system of the naphthalene ring can influence the electronic transitions.

If fluorescent, the emission spectrum would also be expected to be sensitive to the solvent environment, exhibiting solvatofluorochromism . A larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents would further support the notion of a more polar excited state. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, would also be a critical parameter to determine.

Photochemical Properties: Light-Induced Transformations

The most significant photochemical property of azobenzene and its derivatives, including this compound, is the reversible trans-cis isomerization around the N=N double bond.[5]

Trans-Cis Photoisomerization

The thermodynamically more stable isomer of this compound is the trans (or E) isomer, where the phenyl and naphthyl groups are on opposite sides of the azo bond. Upon irradiation with light of an appropriate wavelength (typically in the UV-A or blue region of the spectrum corresponding to the π → π* transition), the molecule can undergo isomerization to the less stable cis (or Z) isomer.[5] This photoisomerization process is reversible, and the cis isomer can revert to the trans form either thermally or by irradiation with light of a different wavelength (often corresponding to the n → π* transition).[5]

This light-induced change in molecular geometry leads to significant alterations in the physical and chemical properties of the molecule, including its absorption spectrum, dipole moment, and shape. This photoswitchable behavior is the basis for many of its potential applications in molecular machines, photopharmacology, and smart materials.

The efficiency of the photoisomerization process is quantified by the photoisomerization quantum yield (Φiso) , which is the number of molecules that isomerize per photon absorbed.

Experimental Protocol: Monitoring Trans-Cis Photoisomerization

Objective: To observe the photoisomerization of this compound and determine the photostationary state.

Materials:

-

Solution of this compound in a suitable solvent (e.g., toluene or ethanol)

-

UV-Vis Spectrophotometer

-

A light source for irradiation (e.g., a UV lamp with a specific wavelength filter)

-

Magnetic stirrer

Procedure:

-

Record the initial UV-Vis absorption spectrum of the trans-4-Phenylazo-1-naphthylamine solution.

-

Irradiate the solution with light of a wavelength corresponding to the π → π* absorption band while stirring.

-

Periodically stop the irradiation and record the UV-Vis spectrum.

-

Observe the changes in the absorption spectrum. The intensity of the π → π* band of the trans isomer will decrease, while a new band corresponding to the cis isomer may appear or the n → π* band may change in intensity.

-

Continue irradiation until no further changes in the spectrum are observed. This point is the photostationary state (PSS) , a mixture of trans and cis isomers where the rates of the forward and reverse photoisomerization are equal.

-

To observe the reverse isomerization, the solution at the PSS can be irradiated with light of a longer wavelength (corresponding to the n → π* transition of the cis isomer) or left in the dark to monitor the thermal back-reaction.

Diagram: Trans-Cis Isomerization of this compound

Caption: Reversible photoisomerization of this compound.

Potential Applications in Research and Development

The unique photophysical and photochemical properties of this compound open up a range of possibilities for its application in advanced research and development:

-

Molecular Probes: Its solvatochromic properties make it a potential candidate for use as a probe to study the polarity of microenvironments, such as in micelles, polymers, and biological systems.

-

Photoswitchable Materials: The ability to undergo reversible trans-cis isomerization can be exploited to create smart materials that change their properties (e.g., color, shape, or conductivity) in response to light.

-

Drug Delivery: The conformational change associated with isomerization could be used to design light-triggered drug delivery systems, where a therapeutic agent is released upon irradiation.

-

Analytical Reagents: Its ability to form colored complexes with metal ions can be utilized for the development of sensitive and selective colorimetric sensors.[2]

Conclusion

This compound is more than just a simple dye; it is a fascinating molecule with a rich and complex interplay of photophysical and photochemical properties. Its solvatochromism and photoisomerization capabilities make it a valuable tool for researchers in chemistry, materials science, and biology. A thorough understanding of these fundamental properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation technologies. Further research to quantify its photophysical parameters, such as fluorescence quantum yields and photoisomerization quantum yields in various environments, will undoubtedly pave the way for exciting new applications.

References

- 1. 1-Naphthalenamine, 4-(phenylazo)- | C16H13N3 | CID 8562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-458692) | 131-22-6 [evitachem.com]

- 3. This compound | 131-22-6 [chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Phenylazo-1-naphthylamine derivatives

An In-Depth Technical Guide to the Synthesis of 4-Phenylazo-1-naphthylamine Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound and its derivatives. These azo compounds are of significant interest across various scientific disciplines, serving as vital components in the manufacturing of dyes and pigments, as well as reagents in analytical chemistry.[1] This document delves into the core chemical principles of the synthesis—diazotization and azo coupling—offering not only step-by-step protocols but also the underlying mechanistic rationale for experimental choices.[2][3] Aimed at researchers, chemists, and drug development professionals, this guide is structured to provide both theoretical understanding and practical, field-proven methodologies to ensure successful and reproducible synthesis.

Introduction and Significance

This compound is a synthetic organic compound belonging to the extensive class of azo dyes, which are characterized by the presence of an azo functional group (–N=N–) connecting two aromatic rings.[2] The extended π-conjugated system created by this linkage is responsible for the intense color of these compounds, making them invaluable in the textile, printing, and paint industries.[2][4]